molecular formula C5H7NO B3415407 3-Hydroxycyclobutanecarbonitrile CAS No. 20249-17-6

3-Hydroxycyclobutanecarbonitrile

Cat. No.: B3415407
CAS No.: 20249-17-6
M. Wt: 97.12 g/mol
InChI Key: MMJQJSQOTGZCHX-UHFFFAOYSA-N
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Description

3-Hydroxycyclobutanecarbonitrile is a cyclic organic compound with the molecular formula C5H7NO and a molecular weight of 97.12 g/mol . It is characterized by a hydroxyl group (-OH) and a nitrile group (-CN) attached to a cyclobutane ring. This compound is of interest in various fields of scientific research due to its unique structural properties and reactivity.

Scientific Research Applications

3-Hydroxycyclobutanecarbonitrile is utilized in various scientific research applications:

Safety and Hazards

3-Hydroxycyclobutanecarbonitrile is classified as dangerous . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended . It is for R&D use only and not for medicinal, household or other use .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Hydroxycyclobutanecarbonitrile can be synthesized from 3-oxocyclobutanecarbonitrile. One common method involves the reduction of 3-oxocyclobutanecarbonitrile using sodium borohydride (NaBH4) in anhydrous methanol at 0°C. The reaction mixture is stirred for 30 minutes, then poured into ice water, extracted with ethyl acetate, and purified using silica gel chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically follows similar laboratory procedures but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxycyclobutanecarbonitrile undergoes various chemical reactions, including:

    Reduction: The nitrile group can be reduced to an amine using hydrogenation or other reducing agents.

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Reduction: Sodium borohydride (NaBH4), hydrogen gas (H2) with a catalyst.

    Oxidation: PCC, potassium permanganate (KMnO4).

    Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.

Major Products:

    Reduction: 3-Aminocyclobutanecarbonitrile.

    Oxidation: 3-Oxocyclobutanecarbonitrile.

    Substitution: 3-Chlorocyclobutanecarbonitrile.

Mechanism of Action

The mechanism of action of 3-Hydroxycyclobutanecarbonitrile involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the nitrile group can participate in nucleophilic addition reactions. These interactions can influence various biochemical pathways, making the compound useful in studying enzyme mechanisms and drug interactions .

Comparison with Similar Compounds

    3-Oxocyclobutanecarbonitrile: Precursor in the synthesis of 3-Hydroxycyclobutanecarbonitrile.

    3-Methylenecyclobutanecarbonitrile: Another derivative with a methylene group instead of a hydroxyl group.

Uniqueness: this compound is unique due to the presence of both a hydroxyl and a nitrile group on a cyclobutane ring, which imparts distinct reactivity and potential for diverse chemical transformations .

Properties

IUPAC Name

3-hydroxycyclobutane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO/c6-3-4-1-5(7)2-4/h4-5,7H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMJQJSQOTGZCHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901293112
Record name 3-Hydroxycyclobutane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901293112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20249-17-6
Record name 3-Hydroxycyclobutane-1-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20249-17-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxycyclobutane-1-carbonitrile
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URL https://comptox.epa.gov/dashboard/DTXSID901293112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Hydroxycyclobutanecarbonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxycyclobutanecarbonitrile
Reactant of Route 2
3-Hydroxycyclobutanecarbonitrile
Reactant of Route 3
3-Hydroxycyclobutanecarbonitrile
Reactant of Route 4
3-Hydroxycyclobutanecarbonitrile
Reactant of Route 5
3-Hydroxycyclobutanecarbonitrile
Reactant of Route 6
3-Hydroxycyclobutanecarbonitrile

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